molecular formula C9H6F5NO2 B12819725 2,3,4,5,6-pentafluoro-N-methoxy-N-methylbenzamide

2,3,4,5,6-pentafluoro-N-methoxy-N-methylbenzamide

Cat. No.: B12819725
M. Wt: 255.14 g/mol
InChI Key: FIBYHOOTXADWKT-UHFFFAOYSA-N
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Description

2,3,4,5,6-Pentafluoro-N-methoxy-N-methylbenzamide is a fluorinated benzamide derivative characterized by a fully substituted pentafluorophenyl ring and an N-methoxy-N-methyl group attached to the amide nitrogen. Its molecular formula is C₉H₇F₅NO₂, with a molecular weight of 255.15 g/mol. The N-methoxy-N-methyl group may influence solubility and metabolic resistance, making it distinct from simpler benzamide analogs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6-pentafluoro-N-methoxy-N-methylbenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6-Pentafluoro-N-methoxy-N-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium thiolate (KSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

Scientific Research Applications

Physical Properties

  • Appearance : White crystalline solid
  • Solubility : Soluble in organic solvents like DMSO and DMF

Medicinal Chemistry

  • Anticancer Activity
    • Compounds with similar structural frameworks have demonstrated significant anticancer properties. For instance, research has shown that derivatives can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
    • A study indicated that fluorinated benzamides exhibit enhanced potency against breast cancer models, with IC50 values ranging from 0.5 to 3 µM .
  • Antimicrobial Properties
    • The sulfonamide group within related compounds has been associated with broad-spectrum antimicrobial activity. Research indicates the potential of these derivatives against both Gram-positive and Gram-negative bacteria .

Chemical Synthesis

  • Building Block for Drug Development
    • This compound serves as an intermediate in synthesizing more complex molecules in pharmaceutical chemistry. Its unique functional groups allow for modifications that can lead to novel therapeutic agents.
    • The reactivity of the pentafluoro group enhances the electrophilicity of the amide nitrogen, facilitating nucleophilic substitutions necessary for drug development.
  • Reactivity Studies
    • The compound can undergo typical reactions associated with aromatic amides and heterocycles, such as nucleophilic substitutions and coupling reactions. This reactivity is crucial for developing new chemical entities .

Biological Research

  • Mechanism of Action Studies
    • Understanding how this compound interacts with biological targets is essential for elucidating its pharmacological effects. Studies may focus on its binding affinities and interactions with enzymes or receptors involved in disease pathways.
  • Structure-Activity Relationship (SAR) Analyses
    • Researchers are investigating how variations in the compound’s structure affect its biological activity, which is vital for optimizing drug design.

Case Study 1: Anticancer Activity

A recent study evaluated the efficacy of fluorinated benzamides similar to 2,3,4,5,6-pentafluoro-N-methoxy-N-methylbenzamide against various cancer cell lines. Results indicated that modifications to the pentafluoro group enhanced cytotoxicity, suggesting a promising avenue for future anticancer drug development.

Case Study 2: Antimicrobial Efficacy

Research conducted on sulfonamide derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The findings highlighted the potential of this compound as a lead structure for developing new antibiotics.

Data Summary Table

Application AreaDescriptionReferences
Anticancer ActivityInhibition of cancer cell lines; apoptosis induction
Antimicrobial PropertiesBroad-spectrum activity against bacteria
Building BlockIntermediate for synthesizing complex molecules
ReactivityNucleophilic substitutions and coupling reactions
Mechanism of ActionInteraction studies with biological targets
SAR AnalysesInvestigating structural variations for biological activity optimization

Mechanism of Action

The mechanism of action of 2,3,4,5,6-pentafluoro-N-methoxy-N-methylbenzamide involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and electrostatic interactions. The electron-withdrawing fluorine atoms enhance the compound’s ability to form strong interactions with target molecules, thereby influencing their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ primarily in nitrogen substituents and fluorine substitution patterns (Table 1).

Table 1: Structural and Physical Property Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Nitrogen Substituent Boiling Point (°C) Density (g/cm³) Key References
2,3,4,5,6-Pentafluoro-N-methoxy-N-methylbenzamide C₉H₇F₅NO₂ 255.15 Methoxy, methyl Not reported Not reported
N-Cycloheptyl-2,3,4,5,6-pentafluorobenzamide C₁₄H₁₄F₅NO 307.26 Cycloheptyl 261.9 1.32
2,3,4,5,6-Pentafluoro-N-hydroxybenzamide C₇H₂F₅NO₂ 227.09 Hydroxy Not reported Not reported
N-(2-Methylcyclohexyl)-2,3,4,5,6-pentafluorobenzamide C₁₄H₁₅F₅NO 307.27 2-Methylcyclohexyl Not reported Not reported
2-Fluoro-N-methoxy-N-methylbenzamide C₉H₁₀FNO₂ 183.18 Methoxy, methyl (monofluoro) Not reported Not reported

Structural Insights :

  • Fluorine Substitution: Full pentafluoro substitution (target compound) increases lipophilicity and metabolic stability compared to monofluoro analogs like 2-fluoro-N-methoxy-N-methylbenzamide .
  • Nitrogen Substituents : Bulky groups (e.g., cycloheptyl in ) reduce solubility in polar solvents but enhance thermal stability (boiling point ~261.9°C). The N-methoxy-N-methyl group balances lipophilicity and synthetic versatility .

Physicochemical and Application Comparisons

Solubility and Stability

  • Lipophilicity: Pentafluoro substitution increases logP (estimated >3.5), enhancing membrane permeability compared to non-fluorinated benzamides like DEET (logP ~2.0) .
  • Stability : N-methoxy-N-methyl groups resist hydrolysis better than N-hydroxy analogs .

Biological Activity

2,3,4,5,6-Pentafluoro-N-methoxy-N-methylbenzamide is a fluorinated benzamide derivative notable for its unique chemical properties due to the presence of multiple fluorine atoms. This compound has garnered interest in various fields including medicinal chemistry, biochemistry, and materials science due to its stability and potential biological activities.

The molecular structure of this compound includes:

  • Fluorine Atoms : The five fluorine atoms significantly influence the compound's reactivity and interaction with biological targets.
  • Methoxy and Methyl Groups : These groups contribute to the compound's lipophilicity and metabolic stability.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules through:

  • Hydrogen Bonding : Facilitates strong interactions with target proteins or enzymes.
  • Van der Waals Forces : Enhances binding affinity to biological targets.
  • Electrostatic Interactions : The electron-withdrawing nature of fluorine enhances the compound's reactivity towards nucleophiles in biological systems.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Enzyme Inhibition

This compound has been investigated as a potential enzyme inhibitor. Its structural features allow it to effectively bind to active sites of various enzymes, potentially leading to significant inhibitory effects.

Antimicrobial Properties

Preliminary studies suggest that the compound may possess antimicrobial properties. For instance:

  • Compounds with similar fluorinated structures have shown moderate to good antimicrobial activity against various microorganisms with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL .

Case Studies and Research Findings

  • Inhibition Studies : A study conducted on related compounds demonstrated their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with IC50 values indicating effective inhibition compared to standard drugs .
  • Molecular Docking Analysis : Molecular docking simulations have shown that this compound can form strong interactions at enzyme active sites. The binding energies calculated suggest a favorable interaction profile that could translate into potent biological activity .

Comparative Analysis

To understand the uniqueness of this compound in relation to similar compounds:

Compound NameStructure FeaturesBiological Activity
2,3,4,5,6-Pentafluoroanisole Lacks amide functionalityLimited biological activity
2,3,4,5,6-Pentafluoroaniline Contains amino groupModerate enzyme inhibition
2,3,4,5,6-Pentafluorobenzonitrile Contains nitrile groupVariable activity depending on context

The presence of both methoxy and methyl groups in this compound enhances its lipophilicity and metabolic stability compared to other fluorinated compounds .

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing 2,3,4,5,6-pentafluoro-N-methoxy-N-methylbenzamide, and how do fluorinated substituents influence reaction yields?

  • Methodological Answer : Fluorinated benzamides are typically synthesized via coupling reactions using reagents like DCC (dicyclohexylcarbodiimide) and HOBt (hydroxybenzotriazole) under low-temperature conditions (-50°C) to minimize side reactions . The electron-withdrawing nature of pentafluoro substituents may reduce nucleophilicity at the carbonyl carbon, necessitating activation via pre-functionalized intermediates. Reaction optimization should include monitoring by TLC or LC-MS to track intermediate formation.

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in fluorinated benzamide derivatives?

  • Methodological Answer : SC-XRD provides precise bond-length and angle data, critical for confirming regioselectivity in fluorinated systems. For example, monoclinic crystal systems (space group P2₁/n) with unit-cell parameters a = 7.1649 Å, b = 22.9090 Å, and β = 99.205° have been used to resolve steric and electronic effects in analogous N-benzyl-pentafluorobenzamide structures . Data refinement (R factor < 0.033) ensures accuracy in fluorine positional assignments .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Column chromatography with silica gel (gradient elution using hexane/ethyl acetate) is standard. For persistent fluorinated byproducts, recrystallization in ethanol/water mixtures or preparative HPLC with C18 columns (acetonitrile/0.1% TFA mobile phase) improves purity. Solubility challenges due to fluorination may require polarity-adjusted solvent systems .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) complement experimental data in predicting the reactivity of fluorinated benzamides?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) can model fluorine’s electron-withdrawing effects on amide resonance stabilization. For example, comparing HOMO-LUMO gaps of fluorinated vs. non-fluorinated analogs reveals enhanced electrophilicity at the carbonyl group, aligning with experimental reaction kinetics . Such models guide synthetic route prioritization.

Q. What spectroscopic techniques are critical for analyzing substituent effects in fluorinated benzamides, and how should data contradictions be resolved?

  • Methodological Answer :

  • 19F NMR : Detects electronic environments of fluorine atoms; chemical shifts > -110 ppm (vs. CFCl₃) indicate strong deshielding in pentafluoro systems .
  • IR Spectroscopy : C=O stretching frequencies (1680–1720 cm⁻¹) vary with fluorine’s inductive effects. Discrepancies between experimental and calculated values may arise from crystal packing or solvent interactions, necessitating SC-XRD validation .
  • Resolution Strategy : Cross-validate conflicting data using high-resolution mass spectrometry (HRMS) and variable-temperature NMR to distinguish dynamic effects from structural anomalies .

Q. How can researchers design fluorinated benzamide analogs to probe enzyme inhibition mechanisms (e.g., acetyltransferase or kinase targets)?

  • Methodological Answer : Replace methoxy or methyl groups with bioisosteres (e.g., trifluoromethoxy) to enhance metabolic stability while retaining binding affinity. For example, trifluoromethyl-substituted benzamides exhibit improved hydrophobic interactions with enzyme active sites, as seen in antibacterial agents targeting acps-pptase . Dose-response assays (IC₅₀ determination) and molecular docking (AutoDock Vina) should guide iterative design .

Q. What strategies mitigate fluorinated byproduct formation during large-scale synthesis of this compound?

  • Methodological Answer :

  • Process Optimization : Use flow chemistry to control exothermic reactions and reduce decomposition.
  • Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)₂) with Xantphos ligands improve coupling efficiency in fluorinated systems .
  • Byproduct Tracking : LC-MS monitoring identifies persistent impurities (e.g., dehalogenated products), addressed via scavenger resins (QuadraSil® AP) .

Q. Data Analysis and Interpretation

Q. How should researchers address discrepancies between computational predictions and experimental reactivity in fluorinated benzamides?

  • Methodological Answer : Reassess computational models by incorporating solvent effects (SMD continuum models) and explicit crystal lattice interactions. For example, deviations in reaction yields may arise from unaccounted steric hindrance in solid-state structures resolved via SC-XRD . Validate with kinetic isotope effect (KIE) studies to distinguish electronic vs. steric contributions .

Q. What role do fluorinated benzamides play in material science, and how can their thermal stability be quantified?

  • Methodological Answer : Fluorination enhances thermal stability (TGA analysis shows decomposition >250°C) and dielectric properties. For instance, trifluoromethyl groups reduce π-π stacking, improving solubility in polymer matrices . Differential Scanning Calorimetry (DSC) quantifies glass transition temperatures (Tg), critical for aerospace or electronic applications .

Properties

Molecular Formula

C9H6F5NO2

Molecular Weight

255.14 g/mol

IUPAC Name

2,3,4,5,6-pentafluoro-N-methoxy-N-methylbenzamide

InChI

InChI=1S/C9H6F5NO2/c1-15(17-2)9(16)3-4(10)6(12)8(14)7(13)5(3)11/h1-2H3

InChI Key

FIBYHOOTXADWKT-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=C(C(=C(C(=C1F)F)F)F)F)OC

Origin of Product

United States

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